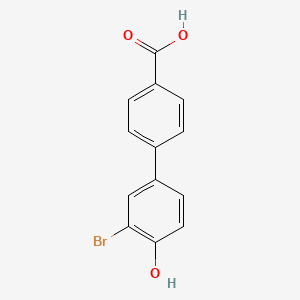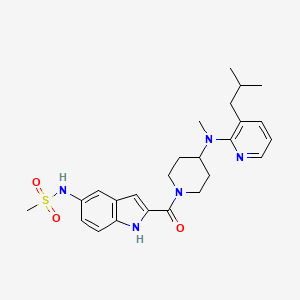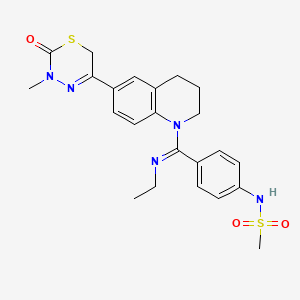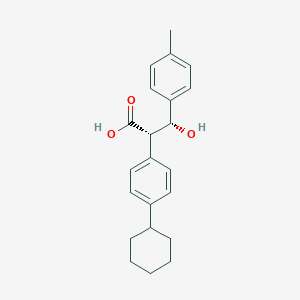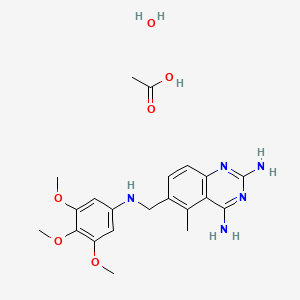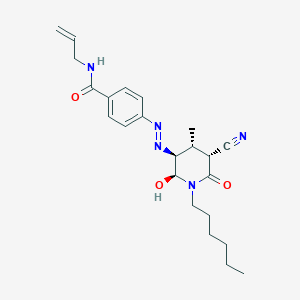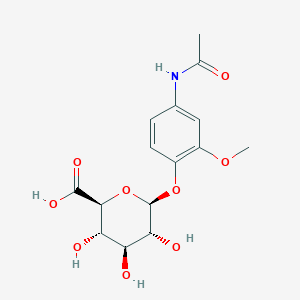
3-Methoxyacetaminophen glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyacetaminophen glucuronide is a metabolite of acetaminophen (commonly known as paracetamol). It is formed through the glucuronidation process, where 3-methoxyacetaminophen is conjugated with glucuronic acid. This compound is significant in pharmacokinetics and toxicology studies as it helps in understanding the metabolism and excretion of acetaminophen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxyacetaminophen glucuronide involves the glucuronidation of 3-methoxyacetaminophen. One method includes the use of sulfur trioxide pyridine complex in pyridine at 40°C for 3 hours . This reaction results in the formation of the glucuronide conjugate.
Industrial Production Methods
Industrial production of this compound typically involves enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs). This method is preferred due to its efficiency and specificity in producing the desired glucuronide conjugate .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyacetaminophen glucuronide primarily undergoes phase II metabolic reactions, including glucuronidation and sulfation . These reactions increase the compound’s water solubility, facilitating its excretion.
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid and UGT enzymes.
Sulfation: Sulfur trioxide pyridine complex in pyridine.
Major Products Formed
The major products formed from these reactions are this compound and 3-methoxyacetaminophen sulfate .
Scientific Research Applications
3-Methoxyacetaminophen glucuronide is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of acetaminophen.
Toxicology: Understanding the hepatotoxicity of acetaminophen and its metabolites.
Genomics: Genome-wide association studies to identify genetic loci related to acetaminophen metabolism.
Drug Development: Evaluating the safety and efficacy of new drugs by studying their metabolic pathways.
Mechanism of Action
The mechanism of action of 3-methoxyacetaminophen glucuronide involves its formation through the glucuronidation of 3-methoxyacetaminophen by UGT enzymes. This process increases the compound’s water solubility, facilitating its excretion through the kidneys . The glucuronide conjugate is excreted by transporters in the hepatocyte membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyacetaminophen glucuronide
- 3-Methoxyacetaminophen sulfate
- Acetaminophen glucuronide
Uniqueness
3-Methoxyacetaminophen glucuronide is unique due to its specific formation from 3-methoxyacetaminophen, which involves methylation by catechol-O-methyltransferase (COMT) followed by glucuronidation . This distinguishes it from other acetaminophen metabolites that do not undergo the same methylation step.
Properties
CAS No. |
52092-55-4 |
|---|---|
Molecular Formula |
C15H19NO9 |
Molecular Weight |
357.31 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(4-acetamido-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO9/c1-6(17)16-7-3-4-8(9(5-7)23-2)24-15-12(20)10(18)11(19)13(25-15)14(21)22/h3-5,10-13,15,18-20H,1-2H3,(H,16,17)(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
InChI Key |
XLGYMPUDHJPLNR-DKBOKBLXSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


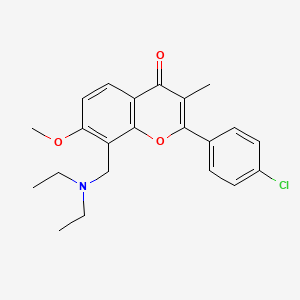
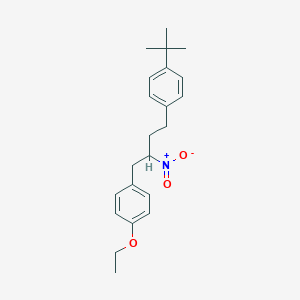
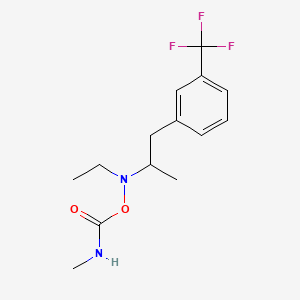
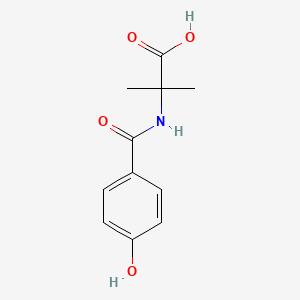
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)

